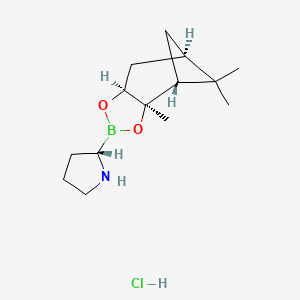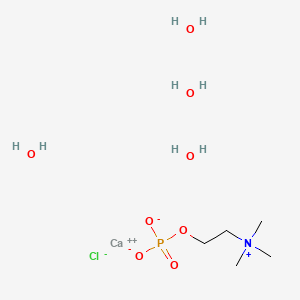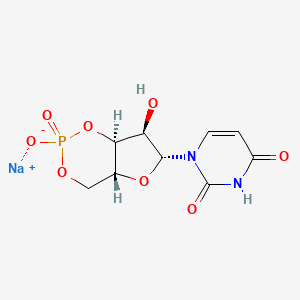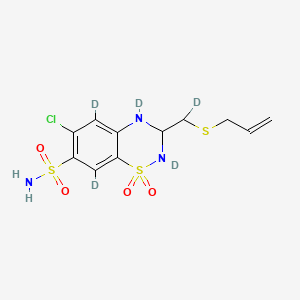
Althiazide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Althiazide-d5 is a deuterated derivative of the thiazide diuretic, Althiazide. It is primarily used in the treatment of high blood pressure and edema. The compound is a potent inhibitor of the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Althiazide-d5 involves the incorporation of deuterium atoms into the Althiazide molecule. This process typically includes the following steps:
Deuteration of Starting Materials: The starting materials are subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Formation of Intermediate Compounds: The deuterated starting materials undergo a series of chemical reactions to form intermediate compounds.
Final Synthesis: The intermediate compounds are then reacted under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Deuteration: Large quantities of starting materials are deuterated using deuterium gas or deuterated solvents.
Catalytic Reactions: Catalysts are used to facilitate the formation of intermediate compounds.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Althiazide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Althiazide-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its effects on cellular ion transport and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new diuretic drugs and as a tool for studying drug metabolism and pharmacokinetics.
Mechanism of Action
Althiazide-d5 exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of these ions along with water. The molecular targets include the sodium-chloride symporter and associated ion channels and transporters.
Comparison with Similar Compounds
Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with similar mechanisms of action but without deuterium incorporation.
Chlorothiazide: A thiazide diuretic with a similar structure but different pharmacokinetic properties.
Bendroflumethiazide: A thiazide diuretic with a longer duration of action compared to Althiazide-d5.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in scientific research, particularly in studies involving isotopic labeling and tracing.
Properties
IUPAC Name |
6-chloro-2,4,5,8-tetradeuterio-3-[deuterio(prop-2-enylsulfanyl)methyl]-1,1-dioxo-3H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17)/i4D,5D,6D/hD2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLGVJVUHYTIIU-SWBSYMAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2C(=C(C(=C1Cl)S(=O)(=O)N)[2H])S(=O)(=O)N(C(N2[2H])C([2H])SCC=C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
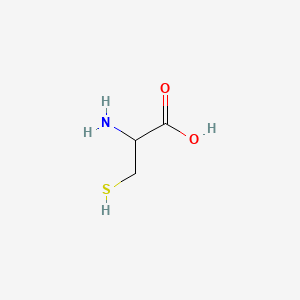

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
![4-[[4-[(DIMETHYLAMINO)METHYL]PHENYL]AMINO]-4-OXO-2-BUTENOIC ACID](/img/structure/B1147109.png)
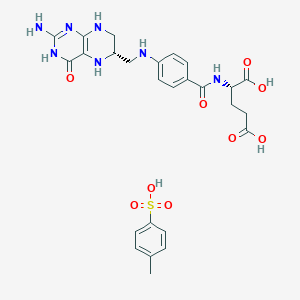
![2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE](/img/structure/B1147113.png)

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)
